molecular formula C19H25NO4 B11005126 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid

1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B11005126
M. Wt: 331.4 g/mol
InChI Key: MIMQVMOFUUBONE-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a chromenyl group, a piperidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps One common approach is to start with the chromenyl precursor, which can be synthesized through the cyclization of appropriate phenolic compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield quinones, while reduction of the piperidine ring can produce various substituted piperidines .

Scientific Research Applications

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenyl group, piperidine ring, and carboxylic acid group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

1-[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H25NO4/c1-19(2)8-5-15-11-13(3-4-16(15)24-19)12-17(21)20-9-6-14(7-10-20)18(22)23/h3-4,11,14H,5-10,12H2,1-2H3,(H,22,23)

InChI Key

MIMQVMOFUUBONE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)N3CCC(CC3)C(=O)O)C

Origin of Product

United States

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